
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is an organic compound that features a cyclohexene ring substituted with a diethylamino group and a nitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile typically involves the reaction of cyclohexanone with diethylamine and a nitrile source under controlled conditions. One common method includes the use of trichlorophosphate in N,N-dimethylformamide as a solvent, followed by the addition of hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce cyclohexylamines.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the diethylamino group, making it less versatile in certain reactions.
2-(Diethylamino)ethyl 1,1’-bi(cyclohexan)-3-ene-1-carboxylate: Contains an ester group, which alters its reactivity and applications.
3-Cyclohexene-1-carboxylic acid: Features a carboxylic acid group instead of a nitrile group, leading to different chemical properties.
Uniqueness
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is unique due to the presence of both a diethylamino group and a nitrile group on the cyclohexene ring
Eigenschaften
CAS-Nummer |
90014-09-8 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(diethylamino)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h6,8,10-11H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
XTDPJLMBOQJSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1C=CCCC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
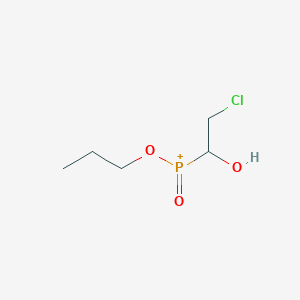

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
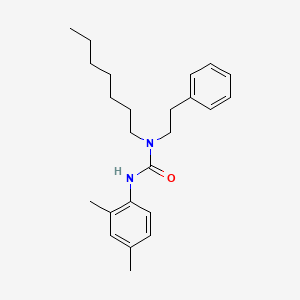
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
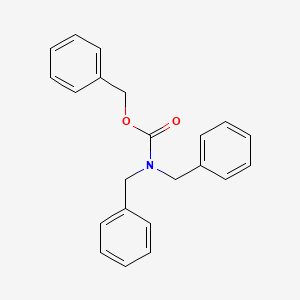

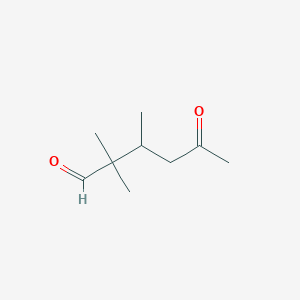
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
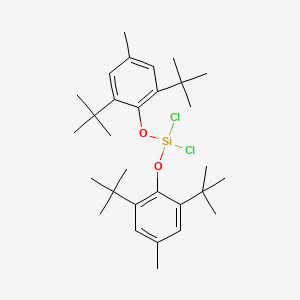
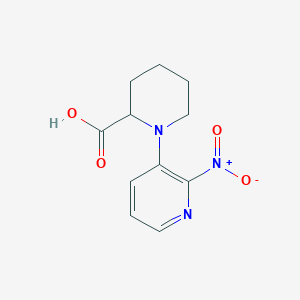
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)

